![molecular formula C10H11N3O3 B3920530 3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3920530.png)
3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone
説明
3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype. CNQX is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
作用機序
3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone acts as a competitive antagonist of the AMPA receptor by binding to the glutamate binding site and preventing the activation of the receptor. This results in a decrease in the excitatory synaptic transmission mediated by AMPA receptors. 3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has a higher affinity for the GluA2 subunit of the AMPA receptor, which is responsible for the calcium permeability of the receptor.
Biochemical and Physiological Effects
3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, a process that is believed to underlie learning and memory. 3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has also been shown to reduce the severity of epileptic seizures in animal models. In addition, 3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has been shown to have anti-inflammatory effects in microglia, the immune cells of the brain.
実験室実験の利点と制限
3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone is a highly selective and potent antagonist of the AMPA receptor, which makes it an ideal tool for studying the role of AMPA receptors in various physiological and pathological processes. However, the use of 3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has some limitations. It is not selective for the GluA2 subunit and can also block kainate receptors, which can lead to off-target effects. In addition, 3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has a relatively short half-life, which limits its use in long-term experiments.
将来の方向性
1. Development of more selective AMPA receptor antagonists that can target specific subunits of the receptor.
2. Investigation of the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Development of novel therapeutic strategies targeting AMPA receptors for the treatment of neurological disorders.
4. Investigation of the role of AMPA receptors in synaptic plasticity and learning and memory.
5. Development of more stable and long-lasting AMPA receptor antagonists for use in long-term experiments.
科学的研究の応用
3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has been extensively used in scientific research to investigate the role of AMPA receptors in synaptic transmission, plasticity, and memory formation. It has also been used to study the involvement of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. 3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
特性
IUPAC Name |
3,3-dimethyl-7-nitro-1,4-dihydroquinoxalin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-10(2)9(14)11-8-5-6(13(15)16)3-4-7(8)12-10/h3-5,12H,1-2H3,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJFWOQGLWPSKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1)C=CC(=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。